2-(2-(Trifluoromethyl)-1H-indol-3-YL)acetonitrile
CAS No.: 174907-40-5
Cat. No.: VC20924889
Molecular Formula: C11H7F3N2
Molecular Weight: 224.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 174907-40-5 |
|---|---|
| Molecular Formula | C11H7F3N2 |
| Molecular Weight | 224.18 g/mol |
| IUPAC Name | 2-[2-(trifluoromethyl)-1H-indol-3-yl]acetonitrile |
| Standard InChI | InChI=1S/C11H7F3N2/c12-11(13,14)10-8(5-6-15)7-3-1-2-4-9(7)16-10/h1-4,16H,5H2 |
| Standard InChI Key | WZRAXKDKGVWAFJ-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=C(N2)C(F)(F)F)CC#N |
| Canonical SMILES | C1=CC=C2C(=C1)C(=C(N2)C(F)(F)F)CC#N |
Introduction
Physical and Chemical Properties
2-(2-(Trifluoromethyl)-1H-indol-3-YL)acetonitrile (CAS: 174907-40-5) is characterized by its molecular formula C11H7F3N2 and a molecular weight of 224.18 g/mol. The compound has a melting point range of 106–108°C and a predicted boiling point of approximately 350.9±37.0°C. Structurally, it features an indole core with a trifluoromethyl group at the C2 position and an acetonitrile group at the C3 position, creating a molecule with distinct electronic and spatial properties.
The compound's InChI identifier is InChI=1S/C11H7F3N2/c12-11(13,14)10-8(5-6-15)7-3-1-2-4-9(7)16-10/h1-4,16H,5H2, with the corresponding InChIKey being WZRAXKDKGVWAFJ-UHFFFAOYSA-N. This three-dimensional structure gives the molecule unique characteristics that influence its reactivity, binding properties, and biological activities.
Structural Characteristics
The indole scaffold of 2-(2-(Trifluoromethyl)-1H-indol-3-YL)acetonitrile provides a rigid, planar framework that is common in many biologically active compounds. The addition of the trifluoromethyl group at position 2 significantly alters the electronic properties of the indole ring, while the acetonitrile group at position 3 introduces a polar, electron-withdrawing functionality. This combination of features creates a molecule with balanced lipophilic and hydrophilic properties.
Spectroscopic Properties
While comprehensive spectroscopic data specifically for 2-(2-(Trifluoromethyl)-1H-indol-3-YL)acetonitrile is limited in the provided search results, similar trifluoromethylated indoles typically show characteristic signals in NMR spectra. The trifluoromethyl group often appears as a singlet in 19F NMR, while the acetonitrile carbon can be identified by its distinctive chemical shift in 13C NMR.
Synthesis Methods
Several synthetic approaches have been developed for the preparation of 2-(2-(Trifluoromethyl)-1H-indol-3-YL)acetonitrile and related trifluoromethylated indoles.
Copper-Catalyzed Trifluoromethylation
A significant advancement in the synthesis of trifluoromethylated indoles involves copper-catalyzed oxidative trifluoromethylation. As described by researchers, an efficient copper-catalyzed oxidative trifluoromethylation of indoles can be achieved using CF₃SO₂Na as a trifluoromethylating reagent via C–H activation . This method provides an efficient route to introducing the trifluoromethyl group at the desired position on the indole scaffold.
Multi-Step Synthesis Approach
The preparation of 2-(2-(Trifluoromethyl)-1H-indol-3-YL)acetonitrile typically involves multiple steps:
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Formation of the indole core using methods such as Fischer indole synthesis
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Introduction of the trifluoromethyl group at the C2 position
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Incorporation of the acetonitrile functionality at the C3 position
This stepwise approach allows for controlled functionalization of the indole scaffold and can be optimized for large-scale production.
Alternative Synthetic Routes
Recent research has explored alternative methods for synthesizing trifluoromethylated indoles. One approach involves the reaction of indoles with aromatic fluoromethyl ketones in the presence of K₂CO₃ (15 mol %) and n-Bu₄PBr (15 mol %) in water . While this method primarily produces trifluoromethyl(indolyl)phenylmethanols, it demonstrates the versatility of approaches for introducing trifluoromethyl groups to indole structures, which could potentially be adapted for the synthesis of 2-(2-(Trifluoromethyl)-1H-indol-3-YL)acetonitrile.
Biological Activities and Applications
2-(2-(Trifluoromethyl)-1H-indol-3-YL)acetonitrile exhibits several significant biological activities that make it a compound of interest in pharmaceutical research and development.
Anticancer Properties
This compound has shown promising anticancer activity through its ability to inhibit cell proliferation in cancer cells. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, potentially improving its efficacy as an anticancer agent. The precise mechanisms of action are still being investigated, but similar indole derivatives have been found to interact with various targets involved in cancer progression.
Anti-inflammatory Effects
Research indicates that 2-(2-(Trifluoromethyl)-1H-indol-3-YL)acetonitrile modulates inflammatory pathways. This anti-inflammatory activity could be valuable for developing new treatments for inflammatory conditions. The compound's ability to interact with inflammatory mediators may be attributed to its unique structural features.
Pharmaceutical Applications
The combined anticancer and anti-inflammatory properties make 2-(2-(Trifluoromethyl)-1H-indol-3-YL)acetonitrile a promising candidate for pharmaceutical development. The compound's enhanced metabolic stability and lipophilicity, provided by the trifluoromethyl group, contribute to its potential as a drug candidate. These properties can lead to improved pharmacokinetic profiles and may result in better bioavailability compared to non-fluorinated analogs.
Structure-Activity Relationships
Understanding the relationship between the structure of 2-(2-(Trifluoromethyl)-1H-indol-3-YL)acetonitrile and its biological activities is crucial for developing more effective derivatives.
Impact of Trifluoromethyl Group Position
The position of the trifluoromethyl group significantly affects the compound's properties. While our focus is on the 2-position isomer (2-(2-(Trifluoromethyl)-1H-indol-3-YL)acetonitrile), related compounds with the trifluoromethyl group at different positions, such as the 4-position (2-(4-(Trifluoromethyl)-1H-indol-3-yl)acetonitrile), have also been synthesized and studied . These positional isomers can exhibit different biological activities and physicochemical properties, highlighting the importance of the trifluoromethyl group's location on the indole scaffold.
Role of the Acetonitrile Group
Comparative Analysis with Structurally Related Compounds
To better understand the unique properties of 2-(2-(Trifluoromethyl)-1H-indol-3-YL)acetonitrile, it is valuable to compare it with structurally related compounds.
Comparison with Other Trifluoromethylated Indoles
Table 1: Comparison of 2-(2-(Trifluoromethyl)-1H-indol-3-YL)acetonitrile with Related Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Differences |
|---|---|---|---|---|
| 2-(2-(Trifluoromethyl)-1H-indol-3-YL)acetonitrile | 174907-40-5 | C11H7F3N2 | 224.18 | Trifluoromethyl at C2, acetonitrile at C3 |
| 2-(4-(Trifluoromethyl)-1H-indol-3-yl)acetonitrile | 959236-23-8 | C11H7F3N2 | 224.18 | Trifluoromethyl at C4, acetonitrile at C3 |
| 2-{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acetonitrile | Not specified | C16H9ClF3N3 | Not specified | Contains pyridine ring, chloro substituent |
| This comparison illustrates how small structural modifications can lead to compounds with potentially different biological activities and applications. |
Significance of Structural Modifications
The diverse biological activities observed among these structurally related compounds highlight the importance of precise molecular design in developing effective bioactive molecules. The position of the trifluoromethyl group, the nature of substituents on the indole nitrogen, and other structural features can significantly influence a compound's biological properties and potential therapeutic applications.
Research Applications and Future Directions
2-(2-(Trifluoromethyl)-1H-indol-3-YL)acetonitrile serves as an important building block for synthesizing more complex molecules with enhanced biological activities.
Synthetic Building Block Applications
The compound functions as a versatile intermediate in the synthesis of various indole derivatives with improved biological properties. Its unique structural features make it particularly valuable in medicinal chemistry for developing novel therapeutic agents.
Future Research Directions
Several areas of future research for 2-(2-(Trifluoromethyl)-1H-indol-3-YL)acetonitrile include:
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Development of optimized synthetic routes with improved yields and reduced environmental impact
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Further investigation of the compound's biological mechanisms of action
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Design and synthesis of new derivatives with enhanced therapeutic properties
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Exploration of applications beyond pharmaceuticals, such as in materials science or agrochemicals The continued study of this compound and its derivatives will likely yield valuable insights and novel applications in various fields.
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